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Introduction
Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside

extracted from the florets of Carthamus tinctorius L., commonly known as safflower.

Traditionally used in medicine for cerebrovascular diseases, recent scientific investigations

have begun to elucidate the specific neuroprotective properties of AHSYB at a molecular level.

This technical guide provides a comprehensive review of the existing literature on the

neuroprotective effects of AHSYB, with a focus on its therapeutic potential in the context of

cerebral ischemia. We will delve into the quantitative data from key studies, detail the

experimental protocols used to generate this data, and visualize the molecular pathways

implicated in its mode of action.

Core Neuroprotective Mechanisms
Current research indicates that the neuroprotective effects of Anhydrosafflor Yellow B are

primarily attributed to two key mechanisms: the activation of the SIRT1 signaling pathway,

leading to the attenuation of oxidative stress and apoptosis, and the inhibition of

neuroinflammation through the TLR4/NF-κB signaling pathway.

Attenuation of Oxidative Stress and Apoptosis via SIRT1
Signaling
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In the context of cerebral ischemia/reperfusion (I/R) injury, AHSYB has been shown to exert

significant neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway.

SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance

and longevity. AHSYB upregulates the expression of SIRT1 and its downstream targets,

including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma

coactivator 1-alpha (PGC1α), which are key regulators of antioxidant defenses and

mitochondrial biogenesis.[1][2][3][4][5][6] This activation leads to a reduction in oxidative stress

and inhibition of the apoptotic cascade.

The neuroprotective effects of AHSYB have been quantified in primary cultured hippocampal

neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a well-established in

vitro model of ischemic injury.
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Parameter Model Treatment
Concentrati
on(s)

Outcome Reference

Cell Viability

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

increase in

cell viability

[1][4]

LDH Leakage

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

decrease in

LDH release

[1][4][6]

Oxidative

Stress

Markers

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

decrease in

ROS and

MDA levels;

Dose-

dependent

increase in

SOD and

GSH-Px

activity

[1]

Apoptosis

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

decrease in

apoptotic

nuclei

[1]

SIRT1

Pathway

mRNA

Expression

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

increase in

SIRT1,

FOXO1, and

PGC1α

mRNA levels

[1]
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Apoptosis-

related

Protein

Expression

OGD/R in

primary

hippocampal

neurons

AHSYB 40, 60, 80 µM

Dose-

dependent

decrease in

Bax

expression;

Dose-

dependent

increase in

Bcl-2

expression

[1][5]

The efficacy of AHSYB has also been demonstrated in a rat model of middle cerebral artery

occlusion/reperfusion (MCAO/R), which mimics the pathophysiology of ischemic stroke.
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Parameter Model Treatment Dosage(s) Outcome Reference

Neurological

Deficit Score

MCAO/R in

rats
AHSYB 2, 4, 8 mg/kg

Dose-

dependent

decrease in

neurological

deficit scores

[1][4]

Infarct

Volume

MCAO/R in

rats
AHSYB 2, 4, 8 mg/kg

Dose-

dependent

reduction in

cerebral

infarct

volume

[1][5]

Oxidative

Stress

Markers

(Serum)

MCAO/R in

rats
AHSYB 2, 4, 8 mg/kg

Dose-

dependent

decrease in

ROS and

MDA levels;

Dose-

dependent

increase in

SOD and

GSH-Px

levels

[1][4]

SIRT1

Pathway

Protein

Expression

(Brain Tissue)

MCAO/R in

rats
AHSYB 2, 4, 8 mg/kg

Dose-

dependent

increase in

SIRT1,

FOXO1, and

PGC1α

protein levels

[1]
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Apoptosis-

related

Protein

Expression

(Brain Tissue)

MCAO/R in

rats
AHSYB 2, 4, 8 mg/kg

Dose-

dependent

decrease in

Bax

expression;

Dose-

dependent

increase in

Bcl-2

expression

[1][5]

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:[1]

Primary hippocampal neurons are cultured for 7 days.

The culture medium is replaced with glucose-free Earle's Balanced Salt Solution.

Cells are placed in a hypoxic incubator (95% N2, 5% CO2) for 2 hours.

Reperfusion is initiated by replacing the glucose-free medium with the original culture

medium and returning the cells to a normoxic incubator for 24 hours.

AHSYB is added to the culture medium during the reperfusion phase at the specified

concentrations.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model:[1]

Male Sprague-Dawley rats (250-300g) are anesthetized.

A nylon monofilament is inserted into the internal carotid artery to occlude the middle

cerebral artery.

After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

AHSYB is administered intravenously at the specified dosages at the onset of reperfusion.
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Neurological function, infarct volume, and biochemical markers are assessed after 24 hours

of reperfusion.

Cerebral Ischemia/Reperfusion Therapeutic Intervention

SIRT1 Signaling Pathway

Cellular Outcomes

Ischemia/Reperfusion

SIRT1

inhibits

Anhydrosafflor Yellow B

activates

FOXO1

activates

PGC1α

activates

Bcl-2

upregulates

Bax

downregulates

Oxidative Stress

attenuates attenuates

Apoptosis

inhibits promotes

induces

Neuroprotection

reduces
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AHSYB activates the SIRT1 pathway to counteract I/R injury.

In Vitro Model

In Vivo Model

Primary Hippocampal Neurons OGD/R AHSYB Treatment Cell Viability, LDH, ROS, Apoptosis, Western Blot

Sprague-Dawley Rats MCAO/R AHSYB Treatment Neurological Score, Infarct Volume, ELISA, Western Blot

Click to download full resolution via product page

Workflow of in vitro and in vivo neuroprotection studies.

Attenuation of Neuroinflammation via TLR4/NF-κB
Signaling
AHSYB also demonstrates potent anti-inflammatory effects in the context of permanent

cerebral ischemia by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[3] Following

ischemic injury, endogenous ligands such as Heat Shock Protein 60 (HSP60) are released,

activating TLR4 and initiating a downstream inflammatory cascade through the transcription

factor Nuclear Factor-kappa B (NF-κB).[3] This leads to the production of pro-inflammatory

cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). AHSYB has been

shown to suppress the expression of HSP60 and TLR4, thereby inhibiting NF-κB activation and

reducing the subsequent inflammatory response.[3]

The anti-inflammatory efficacy of AHSYB was evaluated in a rat model of permanent middle

cerebral artery occlusion (MCAO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b15624003?utm_src=pdf-body-img
https://www.benchchem.com/product/b15624003?utm_src=pdf-body-img
https://www.tandfonline.com/doi/full/10.1080/26895293.2020.1750492
https://www.tandfonline.com/doi/full/10.1080/26895293.2020.1750492
https://www.tandfonline.com/doi/full/10.1080/26895293.2020.1750492
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Model Treatment Dosage(s) Outcome Reference

Neurological

Deficit Score

Permanent

MCAO in rats
AHSYB

1.75, 3.5, 7

mg/kg

Dose-

dependent

improvement

in

neurological

function

[3]

Infarct

Volume

Permanent

MCAO in rats
AHSYB

1.75, 3.5, 7

mg/kg

Dose-

dependent

reduction in

brain infarct

volume

[3]

mRNA

Expression

(Brain Tissue)

Permanent

MCAO in rats
AHSYB

1.75, 3.5, 7

mg/kg

Dose-

dependent

decrease in

HSP60,

TLR4, IL-6,

and TNF-α

mRNA levels

[3]

Protein

Expression

(Brain Tissue)

Permanent

MCAO in rats
AHSYB

1.75, 3.5, 7

mg/kg

Dose-

dependent

decrease in

HSP60 and

TLR4 protein

levels

[3]

NF-κB p65

Expression

(Brain Tissue)

Permanent

MCAO in rats
AHSYB

1.75, 3.5, 7

mg/kg

Dose-

dependent

decrease in

nuclear NF-

κB p65

protein levels

[3]

Pro-

inflammatory

Permanent

MCAO in rats

AHSYB 7 mg/kg Significant

decrease in

IL-6 and TNF-

[3]
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Cytokines

(Serum)

α protein

levels

Permanent Middle Cerebral Artery Occlusion (MCAO) Model:[3]

Male Sprague-Dawley rats (280-320g) are anesthetized.

The middle cerebral artery is permanently occluded by electrocoagulation.

AHSYB is administered intravenously at the specified dosages immediately after MCAO.

Neurological function, infarct volume, and inflammatory markers are assessed 24 hours

post-MCAO.
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Permanent Cerebral Ischemia Therapeutic Intervention

TLR4/NF-κB Signaling Pathway

Inflammatory Response

Permanent Ischemia

HSP60

induces release

Anhydrosafflor Yellow B

inhibits

TLR4

inhibits

NF-κB

inhibitsactivates

activates

Pro-inflammatory Cytokines (IL-6, TNF-α)

promotes transcription

Neuroinflammation

mediates
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AHSYB mitigates neuroinflammation by inhibiting the TLR4/NF-κB pathway.
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Discussion and Future Directions
The current body of literature strongly supports the neuroprotective potential of Anhydrosafflor
Yellow B, particularly in the context of ischemic stroke. The dual action of AHSYB in mitigating

oxidative stress and apoptosis via the SIRT1 pathway, as well as suppressing

neuroinflammation through the TLR4/NF-κB pathway, presents a compelling case for its further

development as a therapeutic agent.

While the primary focus of research has been on cerebral ischemia, the fundamental nature of

these pathways suggests that AHSYB could have therapeutic applications in a broader range

of neurodegenerative disorders where oxidative stress and inflammation are key pathological

features. Future research should aim to:

Investigate the efficacy of AHSYB in other neurodegenerative models, such as Parkinson's

and Alzheimer's disease.

Explore other potential neuroprotective mechanisms of AHSYB, including its effects on

excitotoxicity, mitochondrial dysfunction, and autophagy.

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery

methods for clinical applications.

Perform preclinical safety and toxicology studies to establish a comprehensive safety profile.

In conclusion, Anhydrosafflor Yellow B is a promising natural compound with well-defined

neuroprotective mechanisms. The data presented in this review underscore its potential as a

lead compound for the development of novel therapies for stroke and other neurodegenerative

diseases. Continued research is warranted to fully unlock its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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